molecular formula C6H2ClN3O2 B1338257 6-Chloro-2-cyano-3-nitropyridine CAS No. 93683-65-9

6-Chloro-2-cyano-3-nitropyridine

Cat. No. B1338257
CAS RN: 93683-65-9
M. Wt: 183.55 g/mol
InChI Key: XVIHGTRTKQZJAC-UHFFFAOYSA-N
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Description

6-Chloro-2-cyano-3-nitropyridine is a chemical compound that is part of the pyridine family, characterized by a pyridine ring which is a six-membered aromatic ring with one nitrogen atom and five carbon atoms. The compound is further defined by the presence of a chlorine atom, a cyano group, and a nitro group at specific positions on the pyridine ring. This compound is of interest due to its potential as an intermediate in the synthesis of various organic molecules and for its possible applications in materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of related pyridine compounds often involves multi-step chemical reactions. For instance, 5-cyano-6-(β-dimethylamino)vinyl-1-methyl-4-pyrimidinone, a related compound, was synthesized through the interaction of α-cyano-β-(N-methylamino)crotonamide with N,N-dimethylformamide diethylacetal, followed by recyclization and nitration to yield a key intermediate for further transformations . Similarly, 2-chloro-3-cyanopyridines can be synthesized and then undergo nucleophilic substitution reactions to yield a variety of 2-aminopyridines . These methods highlight the versatility of pyridine derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with the potential for various isomers and conformations. X-ray crystallography is a common technique used to determine the solid-state structure of these compounds, as seen in the analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . Theoretical calculations, such as density functional theory (DFT), are also employed to predict and analyze the molecular structure, vibrational wavenumbers, and electronic properties of compounds like 2-chloro-4-nitropyridine (CNP) .

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For example, 2-chloro-3-cyanopyridines are known to react with primary and secondary aliphatic amines, hydrazine hydrate, and sodium azide to produce different substituted pyridines . Additionally, unexpected transformations can occur, such as the autohetarylation of 4,6-dimethyl-5-nitro-2chloro-3-cyanopyridine under the influence of bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Chloro-2-cyano-3-nitropyridine derivatives are influenced by their molecular structure. The presence of substituents like chlorine, cyano, and nitro groups can affect the compound's reactivity, solubility, and spectroscopic behavior. For instance, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile were investigated using UV–vis absorption and fluorescence spectroscopy, revealing absorption and emission maxima at specific wavelengths . The reactivity and stability of such compounds can be studied through natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP) maps .

Scientific Research Applications

Synthesis and Chemical Transformations

6-Chloro-2-cyano-3-nitropyridine serves as a key compound for various chemical transformations. Krichevsky, Alekseeva, and Granik (2003) explored its role in synthesizing derivatives of dipyrido[1,2-a:3,2-e]pyrimidine, thieno[2,3-b]pyridine, and (2-pyridylamino)polyene derivatives (Krichevsky, Alekseeva, & Granik, 2003). This highlights its utility in creating complex heterocyclic compounds, which are important in various fields including pharmaceuticals and materials science.

Structural and Spectroscopic Analysis

Jukić et al. (2010) conducted an extensive analysis of a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, using X-ray, IR, NMR, and UV-vis spectroscopy (Jukić et al., 2010). Studies like these provide valuable insights into the molecular structure and electronic properties of chloro-nitropyridine derivatives, which are essential for understanding their reactivity and potential applications in various fields.

Molecular Dynamics and Electronic Properties

Arjunan, Saravanan, Marchewka, and Mohan (2012) carried out a comprehensive study on the vibrational, conformational, and electronic structure of 2-chloro-4-methyl-3-nitropyridine, a close relative of 6-Chloro-2-cyano-3-nitropyridine (Arjunan, Saravanan, Marchewka, & Mohan, 2012). This kind of research is crucial for the development of new materials, especially in fields like optoelectronics where the precise control of electronic properties is necessary.

Kinetic and Mechanistic Studies

The reaction mechanisms and kinetics of compounds related to 6-Chloro-2-cyano-3-nitropyridine are also a subject of interest. Haynes and Pett (2007) studied the ring-opening reaction of 2-chloro-3-nitropyridine, providing insights into the chemical behavior of nitropyridines under different conditions (Haynes & Pett, 2007). Understanding these reactions is vital for designing efficient synthetic pathways and predicting the behavior of these compounds in various applications.

Applications in Nonlinear Optics

In the field of materials science, particularly in the development of nonlinear optical materials, compounds like 6-Chloro-2-cyano-3-nitropyridine are of significant interest. Muthuraman, Masse, Nicoud, and Desiraju (2001) investigated the molecular complexation of nitropyridines for designing materials with quadratic nonlinear optical behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001). These materials have potential applications in areas like telecommunications and laser technology.

Safety And Hazards

6-Chloro-2-cyano-3-nitropyridine is harmful by inhalation, in contact with skin, and if swallowed . It should be handled with personal protective equipment, and exposure should be avoided .

Future Directions

The future directions for the use of 6-Chloro-2-cyano-3-nitropyridine could involve its use in the synthesis of more complex organic compounds, as indicated by the patent for the preparation of nitropyridine derivatives .

properties

IUPAC Name

6-chloro-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2/c7-6-2-1-5(10(11)12)4(3-8)9-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIHGTRTKQZJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20538875
Record name 6-Chloro-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-cyano-3-nitropyridine

CAS RN

93683-65-9
Record name 6-Chloro-3-nitropyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20538875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-3-nitropyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

2,6-Dichloro-3-nitropyridine (5.18 mmol, 1 g) is mixed with 5 ml of N-methyl-2-pyrrolidinone in a microwave reactor. The reaction mixture is heated at 180° C. for 15 minutes (6 bars). The crude reaction product is dissolved in ethyl acetate, filtered and washed several times using an aqueous phase. The organic phase is collected, dried on magnesium sulfate and dry concentrated. The crude product thus obtained is purified by silica gel chromatography (heptane/AcOEt) to yield, after concentration, 0.62 g (65%) of a brown oil.
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Synthesis routes and methods II

Procedure details

2,6-dichloro-3-nitro-pyridine (2.5 g, 12.9 mmol) is taken up in a solvent mixture of THF and NMP (5:1, 13 mL), combined with two spatula tips of silicon carbide and CuCN (2.3 g, 26.0 mmol) and heated to 180° C. in the microwave reactor for 45 min. Then the solid obtained is suspended in H2O, extracted with ethyl acetate, washed with NaCl-sln., the organic phase is dried on MgSO4, the solvent is eliminated in vacuo and 6-chloro-3-nitro-pyridine-2-carbonitrile (HPLC-MS: tRet.=1.01 min, MS(M+H)+=182, method LCMSBAS1) is obtained.
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2.5 g
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13 mL
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Synthesis routes and methods III

Procedure details

A mixture of 2,6-dichloro-3-nitropyridine and cuprous cyanide in 1-methyl-2-pyrrolidinone was quickly heated to 180° C. and maintained at that temperature for 15 minutes with vigorous stirring. The mixture was cooled to −10° C. and the deep brown solution was poured into ice water (3.5 L) and stirred for 30 min. The flocculent brown precipitate was collected and washed with H2O. After drying for about 1.5 h, the moist solid was extracted with boiling toluene (3×300 mL). The combined toluene extracts were washed with H2O, brine, and dried (MgSO4), concentrated. The crude product was crystallized from EtOAc/hexane to afford the title compound: mp 115-117° C.; 1H NMR(DMSO-d6) δ8.16 (dd, 1H, J=8.7, 3.0 Hz), 8.82 (d, 1H, J=9.0 Hz); MS (EI) m/z 183/185 (M+H)+; Anal Calc. For C6H2ClN3O2: C, 39.26; H, 1.10; N, 22.89. Found: C, 39.47; H, 1.38; N, 22.77.
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cuprous cyanide
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ice water
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3.5 L
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

To a solution of 2,6-dichloro-3-nitropyridine (6.00 g, 31.1 mmol) in NMP (23.0 mL) was added copper(I) cyanide (3.06 g, 34.2 mmol) at room temperature. After stirred for 40 min at 180° C., the reaction mixture was cooled to room temperature, and then poured into ice water. After stirring for 10 min, the mixture was extracted with EtOAc, washed with brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo. The residue was purified by column chromatography on SiO2 (Hex:EtOAc=10:1) to give 6-chloro-3-nitropicolinonitrile (2.54 g, 44%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 7.79 (1H, d, J=8.4 Hz), 8.58 (1H, d, J=8.4 Hz).
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6 g
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3.06 g
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23 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GW Rewcastle, HDH Showalter - Current Organic Chemistry, 2000 - ingentaconnect.com
… The synthesis started with 6-chloro-2-cyano-3-nitropyridine 80 which was prepared from 2,6-dichloro-3-nitropyridine by reaction with CuCN, according to a literature procedure [66]. To …
LGLGGLL GGGGLGLSS - academia.edu
… The nitro group of 6-chloro-2-cyano-3nitropyridine is reduced in step (a) either catalytically (eg by using platinum or palladium under an atmosphere of hydrogen) or chemically (eg by …
Number of citations: 0 www.academia.edu
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
… Finally, the 6-substituted pyrido[3,2-d]pyrimidines were prepared (Scheme 6) from 6-chloro-2-cyano-3-nitropyridine 27 (36). To obtain the key 6-fluoro derivative (11e), 36 was converted …
Number of citations: 208 0-pubs-acs-org.brum.beds.ac.uk
B Martinez-Gualda, SY Pu, M Froeyen… - Bioorganic & Medicinal …, 2020 - Elsevier
… Commercially available 6-chloro-2-cyano-3-nitropyridine 8 was selected as starting material. Reduction of the nitro group to the corresponding amino group led to a concomitant …
H Bai, J Sun, H Lei, SQ Zhang, B Yuan… - Drug Development …, 2023 - Wiley Online Library
The δ isoform of class I PI3K (PI3Kδ) has been shown as a promising target for the treatment of hematologic malignancies and immune diseases. Herein, a series of pyrido[3,2‐d]…
H Lei, SQ Zhang, H Bai, HY Zhao, J Sun… - Journal of Medicinal …, 2022 - ACS Publications
… 6-Chloro-2-cyano-3-nitropyridine was used as the starting material and followed by the reduction of the nitro and nitrile group with tin chloride (II) to afford c1. Intermediate c1 was …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk

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